molecular formula C16H15BrN4O2 B2701144 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034299-27-7

5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2701144
CAS No.: 2034299-27-7
M. Wt: 375.226
InChI Key: ZVPHVBWPDCITNH-UHFFFAOYSA-N
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Description

5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a pyrrolidinone ring, and a nicotinamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is known that similar compounds can bind with high affinity to their targets , which could result in changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been found to have good bioavailability . The compound’s pharmacokinetic properties would impact its bioavailability and thus its efficacy.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds or substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the pyridinyl and nicotinamide intermediates. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process used to form carbon-carbon bonds. This reaction is performed under mild conditions and is known for its functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki cross-coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylpyridin-3-amine
  • N-[5-bromo-2-methylpyridine-3-yl]acetamide
  • Pyrrolidine derivatives

Uniqueness

What sets 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2/c17-13-5-12(8-19-9-13)16(23)20-7-11-4-14(10-18-6-11)21-3-1-2-15(21)22/h4-6,8-10H,1-3,7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPHVBWPDCITNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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